2-((2-hydroxyethyl)amino)-1-(5-(thiophen-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
2-((2-hydroxyethyl)amino)-1-(5-(thiophen-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Several studies focus on synthesizing novel compounds with potential antimicrobial properties. For example, novel Schiff bases and their derivatives have been synthesized using similar structural motifs and evaluated for their in vitro antimicrobial activity. These compounds have shown excellent to moderate activity against various pathogens, indicating their potential as antimicrobial agents (Puthran et al., 2019).
Antiviral and Antifungal Activities
Research into the synthesis of heterocyclic compounds, including those related to pyrazole and thiophene derivatives, has demonstrated potential antiviral and antifungal properties. The structural elucidation of these compounds and their subsequent evaluation against specific viruses and fungi suggest their usefulness in developing new antiviral and antifungal therapies (Attaby et al., 2006).
Fungicidal Activity
Compounds containing pyrazole and oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties have been synthesized and tested for their fungicidal activities. Certain derivatives exhibited moderate inhibitory activity against specific fungal strains, showcasing their potential in agricultural applications to control fungal infections (Liu et al., 2012).
Anticancer Activity
There's ongoing research into the anticancer properties of sulfur-containing heterocyclic analogs. Studies have identified compounds that selectively target cancer cells, inducing apoptosis through various mechanisms, including antioxidant activity, caspase cascade activation, and cell cycle arrest. These findings highlight the potential for developing novel chemotherapy agents based on such compounds (Haridevamuthu et al., 2023).
Catalysis and Synthetic Applications
Research has also explored the use of related compounds in catalytic processes, such as the hydrocarboxylation of imines utilizing CO2. These studies aim to develop efficient synthetic routes for producing amino acid derivatives, underscoring the utility of these compounds in organic synthesis and potential pharmaceutical applications (Gordon et al., 2022).
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-4-6-14(7-5-13)15-11-16(17-3-2-10-24-17)21(20-15)18(23)12-19-8-9-22/h2-7,10,16,19,22H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLRNUNKVSWXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CNCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.